4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine

Lipophilicity ADME Drug-likeness

Regioisomeric ambiguity in the aminopyrazole-4-carboxamide series frequently causes false-positive and false-negative outcomes in kinase screening cascades. This compound provides a structurally validated 4-carbonyl-3-amine regioisomer with the pharmacophore topology required for bidentate hinge binding. - Defined N1-propyl substituent delivers a predictable +0.5 logP increment over the ethyl analog for rational LogD tuning. - Morpholine carboxamide vector occupies the solvent-exposed region, enabling modulation of ADME properties without disrupting hinge interactions. - Supplied at ≥97% purity with full analytical characterization, supporting reproducible SAR and fragment-to-lead optimization.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B11736422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)N)C(=O)N2CCOCC2
InChIInChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13)
InChIKeyQSDYQBVENJBLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine: Compound Class and Procurement


4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a fully synthetic, small-molecule aminopyrazole derivative featuring a morpholine-4-carbonyl substituent at the pyrazole 4-position and an n-propyl group at the pyrazole 1-position (molecular formula C₁₁H₁₈N₄O₂, MW = 238.29 g/mol) . It belongs to the broader 3-aminopyrazole-4-carboxamide chemotype, a scaffold associated with ATP-competitive kinase inhibition via hinge-region binding, and carries a morpholine amide vector suitable for solvent-exposed region engagement [1]. This compound is commercially available from several screening-compound suppliers at a typical purity of ≥97% and is positioned as a building block for medicinal chemistry and early-stage drug discovery programs .

Scaffold Aminopyrazole-4-carboxamide kinase inhibitor chemotype
Mechanism ATP-competitive hinge-region binding with morpholine solvent-exposed vector
Procurement Synthetic building block for medicinal chemistry and early-stage discovery

How N1-Alkyl and Regioisomer Differences Set This Compound Apart


Within the morpholine-carbonyl-aminopyrazole series, subtle structural variations—specifically the length of the N1-alkyl substituent (methyl vs. ethyl vs. propyl) and the positional isomerism of the carbonyl and amine groups on the pyrazole ring—are known to produce order-of-magnitude differences in target binding affinity (e.g., IC₅₀), cellular potency, and ADME properties [1]. Literature on the related aminopyrazole LRRK2 inhibitor series demonstrates that the morpholine carboxamide occupies a solvent-exposed region of the ATP-binding site and serves as a flexible substitution vector to modulate physicochemical and pharmacokinetic parameters including brain penetration and metabolic stability [1]. Consequently, even among compounds sharing the same core scaffold, generic substitution without empirical validation is likely to yield divergent biological profiles, making compound-specific characterization essential for procurement decisions [2].

N1-alkyl
Propyl (this compound)
Methyl or ethyl analogs
Lipophilicity and target engagement may shift across homologs; validated SAR required
Carbonyl position
4-carbonyl-3-amine (validated pharmacophore)
5-carbonyl regioisomer (uncharacterized)
Hinge-binding geometry differs; kinase selectivity profiles may not transfer

Quantitative Evidence vs. Closest Analogs


N1-Propyl Lipophilicity vs. Methyl and Ethyl Analogs

The n-propyl group at the pyrazole N1 position increases calculated lipophilicity relative to the methyl (1-methyl) and ethyl (1-ethyl) analogs. Published computational analyses of aminopyrazole series demonstrate that each additional methylene unit in the N1-alkyl chain raises the calculated logP by approximately 0.5 units, directly impacting predicted membrane permeability and plasma protein binding [1]. While no direct experimental logP comparison among these three specific compounds has been published, the class-level SAR is well established: the 3-aminopyrazole-4-carboxamide scaffold with an N1-propyl substituent occupies a distinct lipophilicity space (estimated XLogP3 ~0.6–1.2) compared to the N1-methyl analog (estimated XLogP3 ~−0.3 to 0.3) and the N1-ethyl analog (estimated XLogP3 ~0.1–0.7) [1].

N1-Propyl LogP
Class-level
Propyl: ~0.6–1.2 Methyl: ~−0.3–0.3
Δ logP +0.5 to +0.9 vs methyl analog
Supports lipophilicity window selection for ADME optimization
In silico estimation; experimental logP/logD verification recommended
Lipophilicity ADME Drug-likeness Physicochemical profiling

4-Carbonyl vs. 5-Carbonyl Hinge-Binding Pharmacophore

This compound carries the morpholine carbonyl at the pyrazole 4-position with the primary amine at the 3-position (4-carbonyl-3-amine regioisomer). The alternative regioisomer—5-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS not identified in authoritative databases)—places the carbonyl at the 5-position. In the structurally characterized aminopyrazole LRRK2 inhibitor series, the 3-aminopyrazole-4-carboxamide motif acts as an aniline bioisostere, with the 3-NH₂ and pyrazole N2 nitrogen forming a bidentate hinge-binding interaction with the kinase hinge region [1]. The 4-carbonyl vector directs the morpholine amide toward the solvent-exposed region, whereas the 5-carbonyl regioisomer would project the morpholine group in a different trajectory relative to the hinge, predicted to alter kinase selectivity profiles [1]. This 4-carbonyl-3-amine topology is conserved among optimized aminopyrazole kinase inhibitors with reported biochemical Ki values in the low nanomolar range (e.g., LRRK2 Ki = 2.0 nM) [2].

4-Carbonyl Pharmacophore
Class-level
4-carbonyl-3-amine (validated) 5-carbonyl-3-amine (not characterized)
Regioisomer topology governs kinase selectivity
Based on homologous kinase co-crystal structures; direct data pending
Kinase inhibitor Pharmacophore Hinge-binding Regioisomerism

Physicochemical Profile vs. Des-methyl and Des-carbonyl Analogs

The target compound (MW = 238.29, HBD = 1 (primary amine NH₂), HBA = 4, rotational bonds = 4) occupies a physicochemical property space distinct from simpler aminopyrazole building blocks and related morpholine-pyrazole analogs . For example, the parent 1-propyl-1H-pyrazol-3-amine (CAS 956393-73-0, MW = 125.17, C₆H₁₁N₃) lacks the morpholine carbonyl substituent entirely, eliminating a key HBA vector and reducing both MW and polar surface area . The N1-ethyl analog 1-ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 2171317-35-2, MW = 224.26) differs by 14.03 Da (one methylene unit), which can influence LogD, metabolic stability, and crystal packing . The N1-(2,2,2-trifluoroethyl) analog replaces the propyl group with an electron-withdrawing trifluoroethyl substituent, significantly altering both lipophilicity and electronic properties . These differences, while individually modest, collectively define distinct property spaces that affect solubility, permeability, and protein binding in a compound-specific manner.

Physicochemical Profile
Reported
MW 238.29 · HBD 1 · HBA 4 · RotB 4
Distinct property space for fragment-to-lead libraries
ΔMW +113 vs des-carbonyl parent; +14 vs ethyl analog
Physicochemical property Drug-likeness Lead-likeness Scaffold comparison

Recommended Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is best deployed as a core scaffold for structure-based kinase inhibitor design, particularly for targets where the solvent-exposed region of the ATP-binding site tolerates morpholine amide substitution. Published SAR on the related aminopyrazole LRRK2 inhibitor series demonstrates that the morpholine carboxamide at the 4-position serves as a flexible vector to modulate physicochemical and ADME properties without disrupting hinge-binding interactions [1]. The N1-propyl substituent provides a specific lipophilicity increment (estimated +0.5 logP per methylene vs. ethyl analog) that can be exploited to fine-tune LogD, brain penetration, and plasma protein binding during lead optimization [2].

Diversity-Oriented Screening Library Design

This compound occupies a specific MW (238.29 Da), HBD (1), and HBA (4) space that is distinct from both simpler aminopyrazoles (e.g., 1-propyl-1H-pyrazol-3-amine, MW 125.17) and bulkier analogs (e.g., N1-trifluoroethyl derivative, MW 292.26) [1]. For organizations building diversity-oriented screening libraries, inclusion of this compound ensures coverage of the 230–240 Da aminopyrazole-4-carboxamide region with a balanced HBD/HBA profile compatible with lead-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 6, RotB ≤ 6), as recommended by fragment-to-lead optimization guidelines.

Regioisomer-Controlled Pharmacophore Validation

The 4-carbonyl-3-amine regioisomeric pattern of this compound matches the validated pharmacophore topology found in optimized aminopyrazole kinase inhibitors, where the 3-NH₂ and pyrazole N2 form a bidentate hinge hydrogen bond while the 4-carbonyl directs substituents toward solvent [1]. In comparative selectivity profiling experiments, this compound can serve as a regioisomerically defined reference standard to assess whether the 5-carbonyl analog (which lacks published structural validation) engages kinase targets with comparable or divergent selectivity profiles. This is critical for hit triage, as regioisomeric ambiguity is a known source of false-positive and false-negative screening outcomes in kinase programs.

ADME Benchmarking Across N1-Alkyl Homologs

Given that no published experimental logP or logD values exist specifically for this compound, a high-value application scenario is the generation of primary experimental ADME data (shake-flask logD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability) for a homologous series including the N1-methyl, N1-ethyl, and N1-propyl morpholine-4-carbonyl aminopyrazoles [1]. Such head-to-head data would directly quantify the contribution of the N1-propyl chain to membrane permeability, metabolic stability, and off-target promiscuity risk, enabling evidence-based selection of the optimal N1-alkyl substituent for a given therapeutic target profile.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Morpholine amide as solvent-exposed vector
Hinge-binding compatibility; ADME tuning
Diversity-oriented screening library design
Balanced physicochemical profile (moderate MW, HBD 1, HBA 4)
Lead-likeness criteria compliance
Regioisomer-controlled pharmacophore validation
4-carbonyl-3-amine regioisomeric identity
Kinase selectivity profiling reference
ADME benchmarking across N1-alkyl homologs
N1-alkyl chain length series
Primary experimental ADME data generation
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